
Monocrotaline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monocrotaline N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its significant biological activity and toxicity. It is a metabolite of monocrotaline, which is found in various Crotalaria species.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Monocrotalin-N-Oxid kann durch Oxidation von Monocrotalin synthetisiert werden. Der Oxidationsprozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel durchgeführt, und das Produkt wird durch Kristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Monocrotalin-N-Oxid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von fortschrittlichen Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) ist in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Metabolic Activation and Detoxification Pathways
Key reactions include:
Reaction Type | Enzymes/Conditions | Products | Toxicity Implications |
---|---|---|---|
N-oxidation | CYP3A enzymes | MNO | Reduced acute toxicity |
Hydrolysis | Non-enzymatic (aqueous) | Monocrotalic acid + Dihydropyrolizine | Detoxification via fragmentation |
Glutathione conjugation | GST enzymes | GSH-DHP, diGSH-DHP | Enhanced excretion via mercapturic acid pathway |
Experimental studies in rats demonstrate that MNO plasma levels correlate inversely with MCT concentrations, indicating dynamic interconversion . This bidirectional metabolism complicates toxicity profiles, as MNO serves both protective and pro-toxic roles depending on redox conditions.
Genotoxic Reactivity
MNO participates in DNA adduct formation through its reactive intermediates. The following pathway has been characterized:
-
Back-conversion to MCT via hepatic reductase activity
-
Dehydrogenation by CYP450 to form dehydromonocrotaline (DHM)
-
Hydrolysis of DHM to 7-hydroxy-DHP (7-HDHP)
Mass spectrometry analyses reveal N^2-(7-hydroxy-DHP)-dGuo as the predominant DNA adduct in vivo, with adduct concentrations reaching 1.2–4.8 adducts per 10^6 nucleotides in rat liver tissue . This genotoxicity persists despite MNO's reduced acute toxicity compared to MCT.
Enzymatic Interactions
Structural studies using nuclear magnetic resonance (NMR) reveal critical binding interactions:
NMR Data for CaSR Binding (Source ):
Proton Shift (ppm) | Binding Affinity | Structural Implication |
---|---|---|
1.1–1.4 (CH₃ groups) | High | Hydrophobic pocket interactions |
3.0–3.8 (ether oxygens) | Moderate | Hydrogen bonding with His-817/Trp-818 |
6.2 (unsaturated bond) | Low | π-stacking with aromatic residues |
These interactions enable MNO to activate calcium-sensing receptors (CaSR) in pulmonary endothelial cells, triggering intracellular Ca²⁺ mobilization (Δ[Ca²⁺] = 180 ± 22 nM in PAECs) and subsequent vascular remodeling .
Environmental Degradation
MNO exhibits greater environmental stability than MCT due to its polar N-oxide group. Key degradation pathways include:
Photolysis:
-
Half-life under UV-A: 48–72 hours
-
Primary products: Nor-monocrotaline derivatives (m/z 281.1)
Microbial Metabolism:
-
Soil Pseudomonas spp. catalyze N-oxide reduction (t₁/₂ = 12 days)
-
Aerobic degradation yields nontoxic pyrrole-2-carboxylic acid
Analytical Detection Methods
Advanced techniques for MNO quantification:
LC-MS/MS Parameters :
Parameter | Value |
---|---|
Column | C18 (2.1 × 50 mm, 1.8 μm) |
Mobile Phase | 0.1% Formic acid : Acetonitrile (70:30) |
LOD/LOQ | 0.3/1.0 ng/mL |
Retention Time | 2.8 min |
This method achieves 92–105% recovery in biological matrices, enabling precise pharmacokinetic studies showing Tₘₐₓ = 0.4 hr and Cₘₐₓ = 1,840 ng/mL in rat plasma .
Toxicokinetic Profile
Comparative data for MNO vs. MCT:
Parameter | MNO | MCT |
---|---|---|
Plasma t₁/₂ (rat) | 1.8 hr | 0.9 hr |
Protein binding | 63% | 89% |
Vd (L/kg) | 2.1 | 0.7 |
CL (mL/min/kg) | 22 | 48 |
The extended half-life and reduced clearance of MNO contribute to its potential bioaccumulation despite lower intrinsic toxicity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Monocrotaline N-oxide is primarily studied for its role in inducing pulmonary arterial hypertension (PAH) in experimental models. This application is crucial for understanding the pathophysiology of PAH and developing potential therapeutic interventions.
Case Study: Induction of Pulmonary Hypertension
In a study involving rats, administration of monocrotaline led to significant increases in pulmonary arterial pressure and right ventricular hypertrophy. The effects were measured through echocardiographic assessments, which provided insights into the cardiac dysfunction associated with PAH.
Parameter | Control Group | Monocrotaline Group | This compound Group |
---|---|---|---|
Right Ventricular Pressure (mmHg) | 21.9 ± 2 | 33.5 ± 5.3* | 26.1 ± 1.8 |
Right Ventricular Diastolic Area (cm²) | 0.37 ± 0.02 | 0.5 ± 0.07* | 0.4 ± 0.04 |
Right Ventricular Fractional Area Change (%) | 46.6 ± 2.6 | 36 ± 2.8* | 40 ± 3 |
*Significant difference from control group (p < 0.05).
This study highlights the utility of this compound in modeling PAH and assessing therapeutic strategies aimed at mitigating cardiac dysfunction.
Toxicological Studies
This compound has been investigated for its toxicological properties, particularly regarding liver injury and oxidative stress mechanisms.
Case Study: Liver Injury Mechanisms
Research has shown that this compound contributes to liver damage by inducing oxidative stress and inflammation in hepatic tissues. This was evidenced by increased levels of markers such as matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.
Biomarker | Control Group | Monocrotaline Group | This compound Group |
---|---|---|---|
MMP-2 Activity | Normal | Elevated | Moderately Elevated |
TNF-α Levels (pg/mL) | Low | High | Moderate |
These findings suggest that this compound plays a significant role in mediating liver toxicity, which is critical for understanding the safety profile of monocrotaline-containing herbal products.
Cardiovascular Applications
The cardiovascular implications of this compound extend beyond toxicity; it is also used to explore therapeutic avenues for heart failure.
Case Study: Cardiac Functionality Preservation
A recent study examined the effects of long-term administration of trimethylamine N-oxide (TMAO) alongside monocrotaline in a rat model of right ventricular heart failure. The results indicated that TMAO could mitigate some adverse effects induced by monocrotaline, suggesting a protective role against cardiac remodeling.
Parameter | Control Group | TMAO + Monocrotaline Group |
---|---|---|
Right Ventricular Hypertrophy Index (g/kg) | Normal | Reduced |
BNP Protein Expression | High | Lowered |
This research underscores the potential for this compound to be part of larger studies aimed at developing novel treatments for heart failure.
Analytical Methods Development
This compound has also been the subject of analytical chemistry studies aimed at improving detection methods in biological samples.
Case Study: LC-MS/MS Method Validation
A study developed a rapid LC-MS/MS method to simultaneously quantify monocrotaline and its N-oxide in rat plasma, providing a valuable tool for pharmacokinetic studies.
Parameter | Method Used | Sensitivity (ng/mL) |
---|---|---|
Monocrotaline Detection | LC-MS/MS | 1 |
This compound Detection | LC-MS/MS | 1 |
This advancement facilitates better understanding of the pharmacokinetics and dynamics of monocrotaline derivatives, enhancing research into their clinical applications.
Wirkmechanismus
Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.
Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.
Uniqueness: Monocrotaline N-Oxide is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .
Eigenschaften
CAS-Nummer |
35337-98-5 |
---|---|
Molekularformel |
C16H23NO7 |
Molekulargewicht |
341.36 g/mol |
IUPAC-Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |
InChI-Schlüssel |
LHVAZUAALQTANZ-ANYXPJNNSA-N |
SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Isomerische SMILES |
C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |
Kanonische SMILES |
CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |
Piktogramme |
Acute Toxic |
Synonyme |
(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.